molecular formula C14H16IP B1611045 Dimethyldiphenylphosphonium iodide CAS No. 67277-25-2

Dimethyldiphenylphosphonium iodide

Cat. No.: B1611045
CAS No.: 67277-25-2
M. Wt: 342.15 g/mol
InChI Key: IFYYBUJOJIJDNX-UHFFFAOYSA-N
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Description

Dimethyldiphenylphosphonium iodide is a chemical compound with the molecular formula C14H16IP . It is a phosphonium salt that is often used in organic synthesis and various chemical reactions. The compound is known for its crystalline form and is typically white in color. It has a molecular weight of 342.16 g/mol and a melting point of 246-249°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyldiphenylphosphonium iodide can be synthesized through the reaction of diphenylphosphine with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as acetonitrile or dichloromethane. The reaction conditions usually involve moderate temperatures and the use of a base like triethylamine to facilitate the formation of the phosphonium salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyldiphenylphosphonium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyldiphenylphosphonium iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are intermediates in the Wittig reaction.

    Biology: The compound is used in studies involving phosphonium-based compounds and their interactions with biological molecules.

    Medicine: Research into phosphonium salts has explored their potential use in drug delivery systems due to their ability to interact with cellular membranes.

    Industry: This compound is used in the production of various chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which dimethyldiphenylphosphonium iodide exerts its effects involves the formation of phosphonium ylides, which are highly reactive intermediates. These ylides can participate in various chemical reactions, including the Wittig reaction, where they react with carbonyl compounds to form alkenes. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the phosphonium ylide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyldiphenylphosphonium iodide is unique due to its specific combination of two phenyl groups and two methyl groups attached to the phosphonium center. This structure imparts distinct reactivity and properties compared to other phosphonium salts, making it valuable in specific synthetic applications .

Properties

IUPAC Name

dimethyl(diphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16P.HI/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUUYLPGOWCNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455213
Record name Dimethyldiphenylphosphoniumiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017-88-5
Record name NSC158461
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Record name Dimethyldiphenylphosphoniumiodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyldiphenylphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Dimethyldiphenylphosphonium Iodide?

A1: this compound (C14H16P+.I-) features a tetrahedral phosphorus center with no direct interactions with the iodide anion. [, ] This characteristic tetrahedral geometry around the phosphorus atom is typical for phosphonium salts. []

Q2: Are there any other interesting structural features of this compound?

A2: Yes, when this compound crystallizes with copper(I) iodide, it forms a unique two-dimensional Cu-I sheet structure. [] In this structure, denoted as {(C14H16P)[Cu5I6]}n, the dimethyldiphenylphosphonium cations are located between the Cu-I sheets. Interestingly, there's a clear separation between the inorganic and organic parts within the crystal structure. []

Q3: How does the structure of this compound compare to similar compounds?

A3: this compound is isostructural with its bromide counterpart, Dimethyldiphenylphosphonium Bromide (C14H16P+.Br-). [] This means they share the same crystal structure, highlighting the minimal influence of the halogen anion on the overall packing arrangement.

Q4: Has the reactivity of this compound been investigated?

A4: While not directly addressed in the provided abstracts, a related study investigated the alkaline hydrolysis kinetics of cyclic phosphonium salts, including 9,9-dimethyl-9-phosphoniafluorene iodide and 10,10-dimethylphenoxaphosphonium iodide. [] Notably, under the same conditions, this compound showed negligible hydrolysis. This difference in reactivity suggests the importance of ring strain and its influence on the reactivity of these phosphonium salts. []

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